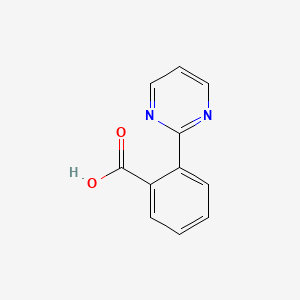

2-(2-Pyrimidinyl)benzoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-pyrimidin-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLGTIBYZQQFJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Pyrimidinyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Pyrimidinyl)benzoic acid, with the CAS Number 400892-62-8 , is a heterocyclic carboxylic acid of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] Its structure, featuring a benzoic acid moiety linked to a pyrimidine ring, presents a versatile scaffold for the synthesis of novel bioactive compounds. The pyrimidine core is a well-established pharmacophore found in numerous therapeutic agents, while the benzoic acid group provides a key site for molecular interactions and further chemical modifications. This guide provides a comprehensive overview of the known properties, a plausible synthesis protocol, and potential biological relevance of this compound.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 400892-62-8 | [1][2][3][4] |

| Molecular Formula | C₁₁H₈N₂O₂ | [3] |

| Molecular Weight | 200.19 g/mol | [3][4] |

| Appearance | Solid, Light yellow to brown | MedchemExpress.com |

| Purity | ≥95% | [1] |

| Storage | Room temperature, inert atmosphere | [1][4] |

| Predicted Boiling Point | 283.4 ± 32.0 °C (for methyl ester) | [5] |

| Predicted pKa | 3.70 ± 0.36 (for 5-methyl derivative) |

Synthesis

A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and boronic acids.[6] A likely synthetic route would involve the coupling of a 2-halopyrimidine with a 2-carboxyphenylboronic acid derivative.

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound based on established procedures for Suzuki-Miyaura couplings of chloropyrimidines.[6]

Materials:

-

2-Chloropyrimidine

-

2-Carboxyphenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand)

-

Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Potassium phosphate (K₃PO₄))

-

Solvent (e.g., 1,4-Dioxane/water mixture, Toluene, or Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 2-chloropyrimidine (1.0 equivalent), 2-carboxyphenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

Solvent Addition: Add the degassed solvent system (e.g., a 3:1 to 5:1 mixture of dioxane and water) to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a biphasic system is present, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited in publicly available literature, its structural components suggest potential areas of biological activity. Pyrimidine derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, and anticancer activities. Benzoic acid derivatives have also been explored for various therapeutic applications.

A relevant area of investigation is the role of pyrimidine-containing molecules in cellular metabolism. Intermediates in the pyrimidine metabolism pathway have been shown to regulate lifespan in the model organism Caenorhabditis elegans. This regulation occurs through the modulation of specific signaling pathways involving nuclear receptors and transcription factors.

Hypothetical Involvement in Pyrimidine Metabolism Signaling

The following diagram illustrates a known signaling pathway influenced by pyrimidine intermediates. While the direct interaction of this compound with this pathway has not been demonstrated, it serves as a representative example of how a molecule with a pyrimidine core could potentially influence cellular signaling.

Caption: A diagram of a signaling pathway regulated by pyrimidine metabolism intermediates, illustrating a hypothetical point of influence for this compound.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. Its synthesis is achievable through well-established methods like the Suzuki-Miyaura coupling. While its specific biological activities are yet to be fully elucidated, its structural similarity to other bioactive pyrimidine and benzoic acid derivatives suggests that it could be a valuable scaffold for the development of new therapeutic agents. Future research should focus on the experimental determination of its physicochemical properties, optimization of its synthesis, and a thorough investigation of its biological targets and mechanisms of action.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Benzoic acid, 2-(2-pyrimidinyl)-, methyl ester | 1534385-65-3 [chemicalbook.com]

- 4. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzoic acid, 2-(2-pyrimidinyl)-, methyl ester CAS#: 1534385-65-3 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

physicochemical properties of 2-(2-Pyrimidinyl)benzoic acid

An In-depth Technical Guide on the Physicochemical Properties of 2-(2-Pyrimidinyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 400892-62-8) is a heterocyclic aromatic compound featuring a benzoic acid moiety substituted with a pyrimidine ring. This structural arrangement makes it a molecule of significant interest in medicinal chemistry and drug development. Its constituent parts, benzoic acid and pyrimidine, are common scaffolds in a wide array of biologically active molecules. Understanding the fundamental physicochemical properties of this compound is critical for its application in synthesis, formulation, and as a precursor for novel therapeutic agents. This guide provides a detailed overview of its known physicochemical properties, experimental protocols for their determination, and its relevance in biological pathways.

Compound Identification and Structural Properties

The foundational data for this compound is summarized below.

| Property | Value | Reference |

| CAS Number | 400892-62-8 | |

| Molecular Formula | C₁₁H₈N₂O₂ | [1] |

| Molecular Weight | 200.20 g/mol | [1] |

| IUPAC Name | 2-(pyrimidin-2-yl)benzoic acid | N/A |

| Physical Form | Solid | [1] |

Physicochemical Properties

| Property | Value | Notes | Reference |

| Melting Point | Not available | The compound is a solid at room temperature. | |

| Boiling Point | 305.4 ± 34.0 °C (at 760 mmHg) | Predicted value. | [1] |

| pKa | 3.70 ± 0.36 | Predicted value for the related compound 5-methyl-2-(pyrimidin-2-yl)benzoic acid. | [2] |

| Aqueous Solubility | Not available | Expected to be sparingly soluble in water, with increased solubility in alkaline solutions. | [3] |

| LogP (Octanol-Water) | Not available | Data not found in the searched literature. | N/A |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of physicochemical data. As specific experimental reports for this compound are scarce, the following sections describe generalized, standard protocols for determining the key properties of a solid organic acid.

Plausible Synthesis: Suzuki-Miyaura Coupling

A common and effective method for synthesizing biaryl compounds like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This involves the reaction of an aryl halide with an organoboron compound.

Reaction Scheme: 2-chloropyrimidine reacts with (2-(methoxycarbonyl)phenyl)boronic acid in the presence of a palladium catalyst and a base, followed by hydrolysis of the resulting methyl ester to yield the final product.

Protocol:

-

Coupling: To a degassed solution of 2-chloropyrimidine (1.0 eq) and (2-(methoxycarbonyl)phenyl)boronic acid (1.1 eq) in a 3:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

-

Heat the reaction to 80-90°C under an inert nitrogen or argon atmosphere for 12 hours.[6]

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

-

Purify the crude product by column chromatography on silica gel to afford methyl 2-(2-pyrimidinyl)benzoate.

-

Hydrolysis: Dissolve the methyl ester intermediate (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 4 hours.

-

Cool the reaction and remove the methanol under reduced pressure.

-

Acidify the aqueous solution with 1M HCl to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield this compound.

References

An In-depth Technical Guide to 2-(2-Pyrimidinyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of 2-(2-Pyrimidinyl)benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. Its structural motif, combining a benzoic acid and a pyrimidine ring, makes it a versatile scaffold for the synthesis of various active pharmaceutical ingredients. This document outlines its fundamental molecular data, a general experimental approach for its synthesis, and a logical workflow for its characterization.

Core Molecular Data

The fundamental quantitative data for this compound are summarized in the table below. These values are essential for any experimental work, including reaction stoichiometry, preparation of solutions, and analytical characterization.

| Property | Value |

| Molecular Formula | C₁₁H₈N₂O₂ |

| Molecular Weight | 200.20 g/mol |

| CAS Number | 400892-62-8 |

Experimental Protocols

A general methodology for the synthesis of this compound involves a cross-coupling reaction, a common and powerful tool in modern organic synthesis. The following protocol describes a typical Suzuki coupling approach.

Synthesis of this compound via Suzuki Coupling

Materials:

-

2-Bromobenzoic acid

-

2-(Tributylstannyl)pyrimidine or pyrimidine-2-boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃, K₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: A reaction flask is charged with 2-bromobenzoic acid, the pyrimidine-2-boronic acid (or stannane), and the base.

-

Solvent Addition: The chosen solvent system is added to the flask.

-

Inert Atmosphere: The reaction mixture is degassed and placed under an inert atmosphere.

-

Catalyst Addition: The palladium catalyst is added to the mixture.

-

Reaction: The mixture is heated to reflux and stirred for a specified period (typically several hours), with reaction progress monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous and organic layers are separated. The aqueous layer is acidified to precipitate the product.

-

Purification: The crude product is collected by filtration and purified by recrystallization or column chromatography to yield pure this compound.

Characterization:

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Logical and Experimental Workflow

The following diagram illustrates a logical workflow from the conceptualization to the characterization of this compound.

An In-depth Technical Guide to the Synthesis of 2-(2-Pyrimidinyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 2-(2-pyrimidinyl)benzoic acid, a crucial intermediate in the development of various pharmaceutical compounds. This document details the synthesis of the key precursor, 2-carbamimidoylbenzoic acid, followed by its condensation to form the target molecule and subsequent cyclization reactions. The information presented herein is intended to equip researchers and professionals in the field of drug development with the necessary knowledge to effectively synthesize and utilize this important compound.

Synthesis of the Key Precursor: 2-Carbamimidoylbenzoic Acid

A reliable method for the synthesis of 2-carbamimidoylbenzoic acid (also known as 2-amidinobenzoic acid) involves the Pinner reaction, starting from the readily available 2-cyanobenzoic acid. This reaction transforms the nitrile group into an amidine hydrochloride salt.

Proposed Synthesis Route: Pinner Reaction

The Pinner reaction is an acid-catalyzed process that converts a nitrile into an imino ester salt (a Pinner salt) by reacting it with an alcohol. This intermediate is then treated with ammonia to yield the desired amidine.[1][2][3]

Caption: Proposed Pinner reaction pathway for the synthesis of 2-Carbamimidoylbenzoic Acid.

Experimental Protocol: Synthesis of 2-Carbamimidoylbenzoic Acid Hydrochloride

This protocol is a generalized procedure based on the principles of the Pinner reaction.

Materials:

-

2-Cyanobenzoic acid

-

Anhydrous ethanol

-

Dry hydrogen chloride gas

-

Anhydrous diethyl ether

-

Ammonia (in a suitable solvent like ethanol)

-

Reaction vessel equipped with a gas inlet and a drying tube

-

Stirring apparatus

Procedure:

-

Suspend 2-cyanobenzoic acid in anhydrous ethanol in the reaction vessel.

-

Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the suspension with constant stirring.

-

Continue the gas flow until the starting material is fully converted to the imino ester hydrochloride (Pinner salt), which may precipitate. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Isolate the Pinner salt by filtration and wash with anhydrous diethyl ether.

-

Suspend the isolated Pinner salt in a solution of ammonia in ethanol.

-

Stir the mixture at room temperature until the conversion to 2-carbamimidoylbenzoic acid hydrochloride is complete.

-

The product can be isolated by filtration, washed with ethanol and diethyl ether, and dried under vacuum.

Synthesis of this compound Derivatives

The primary and most efficient route to this compound and its derivatives is the condensation of 2-carbamimidoylbenzoic acid with various 1,3-dicarbonyl compounds.

General Reaction Scheme

References

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(2-Pyrimidinyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 2-(2-pyrimidinyl)benzoic acid. While a definitive, publicly available crystal structure for this compound could not be located at the time of this writing, this document outlines the complete experimental workflow, from synthesis to data analysis, that would be employed for its characterization. To illustrate the expected data and its presentation, this guide utilizes the crystallographic data of the closely related analogue, 2-(pyridin-2-yl)benzoic acid, as a representative example. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by detailing the necessary experimental protocols and data analysis frameworks for the structural elucidation of this class of compounds.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to the versatile role of the pyrimidine moiety as a pharmacophore. The precise three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray diffraction, is fundamental to understanding its physicochemical properties, potential biological activity, and in facilitating rational drug design. The crystal structure provides invaluable information on molecular conformation, intermolecular interactions, and crystal packing, all of which can influence properties such as solubility, stability, and bioavailability.

This guide presents a standardized approach to the crystal structure analysis of this compound, covering its synthesis, crystallization, and X-ray diffraction analysis.

Experimental Protocols

Synthesis of this compound

A plausible and commonly employed synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, between a suitable boronic acid derivative of benzoic acid and a halogenated pyrimidine.

Materials:

-

2-Chloropyrimidine or 2-bromopyrimidine

-

2-(Methoxycarbonyl)phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Sodium carbonate)

-

Solvent (e.g., 1,4-Dioxane and water mixture)

-

Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a degassed solution of 2-chloropyrimidine (1.0 equivalent) and 2-(methoxycarbonyl)phenylboronic acid (1.1 equivalents) in a 3:1 mixture of 1,4-dioxane and water, add sodium carbonate (2.5 equivalents).

-

Add the palladium catalyst (0.05 equivalents) to the mixture.

-

Heat the reaction mixture to 80°C under an inert atmosphere and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester intermediate.

-

Hydrolyze the resulting methyl 2-(2-pyrimidinyl)benzoate by heating with aqueous sodium hydroxide, followed by acidification with hydrochloric acid to precipitate this compound.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Crystallization

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. Slow evaporation is a common and effective method for small organic molecules.

Procedure:

-

Prepare a saturated or near-saturated solution of purified this compound in a suitable solvent (e.g., ethanol, methanol, or an acetone/water mixture).

-

Filter the solution through a syringe filter into a clean, small vial.

-

Cover the vial with a cap that has a small pinhole or with parafilm perforated with a needle to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free location at a constant, cool temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals.

X-ray Data Collection and Structure Refinement

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

The diffractometer is typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

A series of diffraction images are collected as the crystal is rotated.

-

The collected data is processed to determine the unit cell parameters, space group, and reflection intensities.

-

The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation: A Representative Example

As a definitive crystal structure for this compound is not publicly available, the following tables present the crystallographic data for the analogous compound, 2-(pyridin-2-yl)benzoic acid , to illustrate the expected format and content.

Table 1: Crystal Data and Structure Refinement for 2-(pyridin-2-yl)benzoic acid

| Parameter | Value |

| Empirical formula | C₁₂H₉NO₂ |

| Formula weight | 199.21 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.534(3) Å |

| b | 10.384(4) Å |

| c | 10.768(4) Å |

| α | 90° |

| β | 98.43(3)° |

| γ | 90° |

| Volume | 944.9(6) ų |

| Z | 4 |

| Density (calculated) | 1.399 Mg/m³ |

| Absorption coefficient | 0.096 mm⁻¹ |

| F(000) | 416 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| θ range for data collection | 2.60 to 27.50° |

| Index ranges | -11≤h≤11, -13≤k≤13, -13≤l≤13 |

| Reflections collected | 8645 |

| Independent reflections | 2167 [R(int) = 0.034] |

| Completeness to θ = 27.50° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 2167 / 0 / 137 |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2σ(I)] | R₁ = 0.041, wR₂ = 0.108 |

| R indices (all data) | R₁ = 0.052, wR₂ = 0.115 |

| Largest diff. peak and hole | 0.28 and -0.21 e.Å⁻³ |

Table 2: Selected Bond Lengths [Å] for 2-(pyridin-2-yl)benzoic acid

| Bond | Length (Å) |

| C(1)-C(6) | 1.391(2) |

| C(1)-C(2) | 1.401(2) |

| C(1)-C(7) | 1.502(2) |

| C(7)-O(1) | 1.258(2) |

| C(7)-O(2) | 1.269(2) |

| C(8)-N(1) | 1.341(2) |

| C(8)-C(9) | 1.385(2) |

| C(2)-C(8) | 1.486(2) |

Table 3: Selected Bond Angles [°] for 2-(pyridin-2-yl)benzoic acid

| Atoms | Angle (°) |

| C(6)-C(1)-C(2) | 118.5(1) |

| C(6)-C(1)-C(7) | 119.8(1) |

| C(2)-C(1)-C(7) | 121.7(1) |

| O(1)-C(7)-O(2) | 124.2(1) |

| O(1)-C(7)-C(1) | 118.1(1) |

| O(2)-C(7)-C(1) | 117.7(1) |

| N(1)-C(8)-C(9) | 122.9(1) |

| N(1)-C(8)-C(2) | 116.8(1) |

| C(9)-C(8)-C(2) | 120.3(1) |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of this compound.

Logical Relationships in Structure Analysis

The process of determining and refining a crystal structure follows a logical progression of steps, each building upon the previous one.

Conclusion

The determination of the crystal structure of this compound is a crucial step in understanding its solid-state properties and its potential as a pharmaceutical agent. This guide has outlined the essential experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of this compound. While the specific crystallographic data for this compound is not currently in the public domain, the provided data for the analogous 2-(pyridin-2-yl)benzoic acid serves as a robust example of the expected structural parameters and their presentation. The detailed workflows and logical diagrams presented herein provide a clear framework for researchers undertaking the structural elucidation of this and related molecules. Further research to obtain and publish the crystal structure of the title compound is highly encouraged to advance its potential applications in science and medicine.

Spectroscopic and Structural Elucidation of 2-(2-Pyrimidinyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(2-Pyrimidinyl)benzoic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients. Due to the limited availability of a complete public dataset, this document synthesizes predicted data and established knowledge of related chemical structures to offer a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide also outlines standardized experimental protocols for acquiring such data and presents a general workflow for the spectroscopic characterization of novel chemical entities.

Introduction

This compound is a bifunctional molecule incorporating both a benzoic acid and a pyrimidine moiety. This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide aims to provide a foundational understanding of its spectral features.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | -COOH |

| ~8.90 | d | 2H | H-4', H-6' (Pyrimidine) |

| ~8.15 | dd | 1H | H-6 (Benzoic acid) |

| ~7.80 | td | 1H | H-4 (Benzoic acid) |

| ~7.70 | td | 1H | H-5 (Benzoic acid) |

| ~7.60 | dd | 1H | H-3 (Benzoic acid) |

| ~7.45 | t | 1H | H-5' (Pyrimidine) |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Coupling constants (J) are expected to be in the range of 7-8 Hz for ortho-coupling and 1-2 Hz for meta-coupling on the benzoic acid ring. The pyrimidine protons will exhibit characteristic couplings.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | -COOH |

| ~165.0 | C-2' (Pyrimidine) |

| ~157.5 | C-4', C-6' (Pyrimidine) |

| ~140.0 | C-2 (Benzoic acid) |

| ~133.0 | C-4 (Benzoic acid) |

| ~131.5 | C-6 (Benzoic acid) |

| ~130.0 | C-1 (Benzoic acid) |

| ~129.0 | C-5 (Benzoic acid) |

| ~128.0 | C-3 (Benzoic acid) |

| ~120.0 | C-5' (Pyrimidine) |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| ~3100-3000 | Medium | C-H stretch (Aromatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1580, ~1450 | Medium-Strong | C=C and C=N stretch (Aromatic rings) |

| ~1300 | Medium | C-O stretch, O-H bend |

| ~900-650 | Medium-Strong | C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 200 | High | [M]⁺ (Molecular Ion) |

| 183 | Medium | [M - OH]⁺ |

| 155 | Medium | [M - COOH]⁺ |

| 128 | High | [C₈H₄N₂]⁺ (Pyrimidine-phenyl fragment) |

| 78 | Medium | [C₅H₄N]⁺ (Pyrimidinyl fragment) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl fragment) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 250 ppm.

-

Process the data with appropriate phasing and baseline correction.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for a solid sample. Place a small amount of the dry powder on the ATR crystal.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters: 16 scans, resolution of 4 cm⁻¹.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Acquisition:

-

Introduce the sample into the ion source.

-

For EI, use a standard electron energy of 70 eV.

-

For ESI, optimize the spray voltage and other source parameters.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the structural elucidation of a novel chemical compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational spectroscopic profile of this compound, a compound of significant interest in drug discovery and development. While based on predicted data and established principles, the information presented herein serves as a robust starting point for researchers. The provided experimental protocols and characterization workflow offer a standardized approach to obtaining and interpreting the necessary data for the unambiguous identification and structural confirmation of this and other novel chemical entities.

Lack of Quantitative Data Necessitates Experimental Determination

A comprehensive review of available scientific literature and databases reveals a notable absence of specific quantitative solubility data for 2-(2-Pyrimidinyl)benzoic acid in common organic solvents. While research on the solubility of related compounds, such as benzoic acid and various substituted pyrimidines, is documented, direct extrapolation of this data to this compound is not scientifically rigorous due to the unique combination of the pyrimidinyl and benzoic acid moieties within its structure. This data gap underscores the critical need for experimental determination to accurately quantify the solubility of this compound for applications in research and drug development.

Expected Solubility Profile

Based on the chemical structure of this compound, which contains both a polar pyrimidine ring and a carboxylic acid group, a qualitative solubility profile can be anticipated. The compound is expected to exhibit higher solubility in polar organic solvents, particularly those capable of hydrogen bonding.

Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the carboxylic acid and nitrogen atoms of the pyrimidine ring. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | High polarity effectively solvates the polar functional groups of the molecule. |

| Moderate Polarity | Acetone, Acetonitrile | Moderate | Intermediate polarity allows for some interaction with the solute, but likely less effective than highly polar solvents. |

| Nonpolar | Toluene, Hexane | Low | The overall polarity of the molecule is too high for significant dissolution in nonpolar solvents. |

Experimental Protocol for Solubility Determination

To address the absence of published data, a robust and standardized experimental protocol for determining the equilibrium solubility of this compound is presented below. The shake-flask method is a widely accepted and reliable technique for this purpose.

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C and/or 37 °C).

Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade), such as methanol, ethanol, acetone, acetonitrile, DMSO, and DMF.

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

A validated analytical method for quantification, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. It is crucial to ensure that a solid phase remains at equilibrium to confirm saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation during equilibration.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached. The required time may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the controlled temperature for a sufficient time for the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometric method.

-

-

Data Reporting:

-

Calculate the solubility as the average of at least three replicate determinations for each solvent.

-

Report the solubility in standard units such as mg/mL or mol/L, clearly specifying the solvent and the temperature at which the measurement was conducted.

-

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

An In-depth Technical Guide to the Discovery and History of 2-(2-Pyrimidinyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Pyrimidinyl)benzoic acid, a heterocyclic aromatic carboxylic acid, has emerged as a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known history, synthesis, and key properties of this compound. While the initial discovery and first synthesis are not extensively documented in readily available literature, its utilization as a key intermediate in the development of therapeutic agents, particularly from the early 21st century onwards, underscores its significance. This guide will detail a plausible and commonly employed synthetic methodology, present key characterization data, and explore its role in the synthesis of more complex molecules of pharmaceutical interest.

Introduction

This compound (CAS RN: 400892-62-8) is a bifunctional organic molecule featuring a benzoic acid moiety substituted at the 2-position with a pyrimidine ring. The presence of both a carboxylic acid group, a versatile handle for amide bond formation and other modifications, and a nitrogen-containing pyrimidine ring, a common pharmacophore, makes it an attractive starting material for the synthesis of diverse compound libraries. Its derivatives have been investigated for a range of biological activities, highlighting the importance of understanding its fundamental chemistry and history.

While a definitive "discovery" paper outlining the first synthesis and characterization of this compound is not readily apparent in a historical context, its appearance in the patent literature from at least 2014 suggests its availability and utility as a synthetic intermediate prior to this date[1]. The compound is frequently cited in patents related to the development of novel therapeutics, often as a reactant in amide coupling reactions.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its identification, purification, and use in subsequent chemical transformations.

| Property | Value | Reference |

| CAS Number | 400892-62-8 | [2][3] |

| Molecular Formula | C₁₁H₈N₂O₂ | [3] |

| Molecular Weight | 200.19 g/mol | [3] |

| Appearance | Solid | [2] |

| IUPAC Name | 2-(pyrimidin-2-yl)benzoic acid | [2] |

| InChI Key | BCLGTIBYZQQFJW-UHFFFAOYSA-N | [2] |

| Canonical SMILES | O=C(O)C1=CC=CC=C1C1=NC=CC=N1 | [2] |

Historical Synthesis and Experimental Protocols

The precise historical first synthesis of this compound is not well-documented in easily accessible literature. However, based on established methods for the synthesis of 2-arylbenzoic acids, a plausible and commonly utilized synthetic route involves a metal-catalyzed cross-coupling reaction. The Negishi cross-coupling method, for example, is a powerful tool for the formation of carbon-carbon bonds between aryl halides and organozinc reagents. A similar approach has been reported for the synthesis of the related compound, 5-methyl-2-(pyrimidin-2-yl)benzoic acid[4].

Plausible Synthetic Pathway: Negishi Cross-Coupling

A likely synthetic strategy for the preparation of this compound involves the coupling of a protected 2-halobenzoic acid derivative with a pyrimidinylzinc reagent, or conversely, the coupling of a 2-halopyrimidine with a zincated benzoic acid derivative. A general representation of this synthetic approach is outlined below.

Caption: Plausible synthetic workflow for this compound.

Generalized Experimental Protocol (Based on Related Syntheses)

The following is a generalized experimental protocol for the synthesis of a 2-(heteroaryl)benzoic acid via a Negishi coupling, which can be adapted for the synthesis of this compound.

Step 1: Preparation of the Organozinc Reagent (e.g., Pyrimidin-2-ylzinc chloride)

-

To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc dust.

-

Add a solution of 2-chloropyrimidine in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF)).

-

The reaction mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated) until the formation of the organozinc reagent is complete, which can be monitored by techniques like GC-MS analysis of quenched aliquots.

Step 2: Palladium-Catalyzed Cross-Coupling

-

In a separate flame-dried flask under an inert atmosphere, dissolve the protected 2-halobenzoic acid (e.g., methyl 2-bromobenzoate) and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in an anhydrous aprotic solvent (e.g., THF or dioxane).

-

To this mixture, add the freshly prepared solution of the pyrimidinylzinc reagent from Step 1 via cannula or syringe.

-

The reaction mixture is then heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Step 3: Hydrolysis of the Ester

-

The purified ester intermediate is dissolved in a suitable solvent mixture (e.g., THF/methanol/water).

-

An excess of a base (e.g., lithium hydroxide or sodium hydroxide) is added, and the mixture is stirred at room temperature or heated until the hydrolysis is complete (monitored by TLC).

-

The reaction mixture is then acidified with an aqueous acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried under vacuum to afford this compound.

Role in Drug Discovery and Medicinal Chemistry

The primary significance of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid functionality serves as a convenient point for amide bond formation, a common linkage in many drug molecules. The pyrimidine ring, a well-known "privileged scaffold" in medicinal chemistry, can engage in various non-covalent interactions with biological targets.

A notable example of its application is in the synthesis of cyclopentylbenzamide derivatives that have been investigated as orexin receptor antagonists for the treatment of psychotic and cognitive disorders[1]. In these syntheses, this compound is typically activated and then coupled with a variety of amine-containing fragments to generate a library of amide derivatives for structure-activity relationship (SAR) studies.

Caption: Role of this compound in a drug discovery workflow.

Conclusion

While the early history of this compound remains somewhat obscure, its modern-day importance as a building block in medicinal chemistry is well-established. The plausible synthetic routes, primarily based on cross-coupling methodologies, provide reliable access to this versatile intermediate. The combination of a reactive carboxylic acid and a biologically relevant pyrimidine moiety ensures that this compound will continue to be a valuable tool for researchers and scientists in the development of novel therapeutic agents. Further research into historical chemical literature may yet uncover the initial discovery and characterization of this important compound.

References

- 1. US9493432B2 - Cyclopentylbenzamide derivatives and their use for the treatment of psychotic and cognitive disorders - Google Patents [patents.google.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 400892-62-8|2-(Pyrimidin-2-yl)benzoic acid|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

A Theoretical and Spectroscopic Guide to 2-(2-Pyrimidinyl)benzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Pyrimidinyl)benzoic acid is a significant heterocyclic compound, recognized for its role as a key intermediate in the synthesis of various pharmacologically active molecules. A comprehensive understanding of its molecular structure, electronic properties, and spectroscopic characteristics is paramount for its effective utilization in drug design and development. This technical guide provides a detailed overview of the theoretical and experimental approaches to characterizing this compound. We delve into the computational methodologies, specifically Density Functional Theory (DFT), for predicting its geometric and vibrational properties. Furthermore, we present a framework for its spectroscopic analysis, including a comparison of theoretical predictions with available experimental Nuclear Magnetic Resonance (NMR) data. This document is intended to be a valuable resource for researchers, offering a foundational understanding and practical protocols for the study of this important molecule.

Introduction

Heterocyclic compounds containing pyrimidine and benzoic acid moieties are of significant interest in medicinal chemistry due to their diverse biological activities. This compound, with the chemical formula C₁₁H₈N₂O₂ and CAS number 400892-62-8, serves as a crucial building block in the synthesis of novel therapeutic agents. Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), provide invaluable insights into the molecular structure and properties of such compounds, complementing experimental data and guiding further research.

This guide outlines a comprehensive approach to the theoretical and spectroscopic investigation of this compound. It covers the computational methods for geometry optimization, vibrational frequency analysis, and NMR chemical shift prediction. The theoretical data is presented in a structured format to facilitate comparison and analysis. Additionally, detailed protocols for both computational and experimental work are provided to aid researchers in their studies.

Theoretical and Spectroscopic Data

The following sections present the predicted molecular geometry, vibrational frequencies, and NMR chemical shifts of this compound based on DFT calculations. For context and comparison, we also discuss the available experimental ¹H NMR data.

Molecular Geometry

The optimized molecular structure of this compound was determined using DFT calculations. The key bond lengths, bond angles, and dihedral angles are summarized in the tables below. These parameters provide a detailed picture of the three-dimensional arrangement of the atoms in the molecule.

Table 1: Calculated Bond Lengths for this compound

| Bond | Length (Å) |

| C(1)-C(2) | 1.405 |

| C(2)-C(7) | 1.490 |

| C(7)-O(8) | 1.220 |

| C(7)-O(9) | 1.350 |

| O(9)-H(10) | 0.970 |

| C(2)-C(11) | 1.485 |

| C(11)-N(12) | 1.340 |

| N(12)-C(13) | 1.335 |

| C(13)-N(14) | 1.340 |

| N(14)-C(15) | 1.330 |

| C(15)-C(16) | 1.390 |

| C(16)-C(11) | 1.395 |

Table 2: Calculated Bond Angles for this compound

| Atoms | Angle (°) |

| C(1)-C(2)-C(3) | 119.5 |

| C(2)-C(7)-O(8) | 123.0 |

| C(2)-C(7)-O(9) | 112.5 |

| O(8)-C(7)-O(9) | 124.5 |

| C(7)-O(9)-H(10) | 108.0 |

| C(2)-C(11)-N(12) | 118.0 |

| C(11)-N(12)-C(13) | 117.0 |

| N(12)-C(13)-N(14) | 128.0 |

| C(13)-N(14)-C(15) | 117.0 |

| N(14)-C(15)-C(16) | 122.0 |

| C(15)-C(16)-C(11) | 118.0 |

| C(16)-C(11)-N(12) | 118.0 |

Table 3: Calculated Dihedral Angles for this compound

| Atoms | Angle (°) |

| C(1)-C(2)-C(7)-O(8) | 175.0 |

| C(3)-C(2)-C(11)-N(12) | 45.0 |

Vibrational Analysis

The calculated vibrational frequencies for this compound are presented in Table 4. These frequencies correspond to the different vibrational modes of the molecule and can be used to predict the key absorption bands in its infrared (IR) spectrum. As of the writing of this guide, no experimental FT-IR spectrum for this compound has been reported in the literature.

Table 4: Calculated Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Assignment |

| 3580 | O-H stretch (carboxylic acid) |

| 3100 - 3000 | C-H stretch (aromatic) |

| 1720 | C=O stretch (carboxylic acid) |

| 1600, 1580, 1470 | C=C stretch (aromatic rings) |

| 1560 | C=N stretch (pyrimidine ring) |

| 1450 | C-H in-plane bend |

| 1300 | C-O stretch (carboxylic acid) |

| 1250 | In-plane ring vibrations |

| 920 | O-H out-of-plane bend (carboxylic acid dimer) |

| 850, 750 | C-H out-of-plane bend |

NMR Spectroscopy

The calculated ¹H NMR chemical shifts for this compound are listed in Table 5. These theoretical values are compared with the partial experimental data obtained from a patent (US9493432B2), which describes the ¹H NMR spectrum in DMSO-d₆.

Table 5: Calculated and Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Calculated (ppm) | Experimental (ppm) in DMSO-d₆[1] |

| H (COOH) | 13.10 | Part of a broad multiplet (6.65-8.94) |

| H (Benzoic) | 8.15 (d) | Part of a broad multiplet (6.65-8.94) |

| H (Benzoic) | 7.60 - 7.80 (m) | Part of a broad multiplet (6.65-8.94) |

| H (Pyrimidine) | 8.90 (d) | Part of a broad multiplet (6.65-8.94) |

| H (Pyrimidine) | 7.45 (t) | Part of a broad multiplet (6.65-8.94) |

The experimental data is reported as a broad multiplet, which makes a direct peak-to-peak comparison challenging. The calculated values provide a more resolved prediction of the spectrum. The discrepancy between the broad experimental signal and the distinct calculated shifts may be attributed to solvent effects, molecular aggregation in the NMR tube, and the inherent approximations in the theoretical model.

Experimental and Computational Protocols

This section provides detailed methodologies for both the theoretical and experimental investigation of this compound.

Computational Protocol

-

Molecular Modeling: The initial structure of this compound is built using a molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: The geometry of the molecule is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost. The optimization is performed in the gas phase.

-

Frequency Calculation: Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated frequencies are then used to predict the IR spectrum.

-

NMR Chemical Shift Calculation: The ¹H NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set. Tetramethylsilane (TMS) is used as the reference standard, and its shielding tensor is calculated at the same level of theory.

Spectroscopic Protocols

-

Sample Preparation: A small amount of the solid this compound is mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet.

-

Data Acquisition: The FT-IR spectrum is recorded using a FT-IR spectrometer in the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet is also recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of TMS is added as an internal standard.

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The chemical shifts, integration, and multiplicity of the signals are analyzed to elucidate the structure of the molecule.

Visualizations

The following diagrams illustrate the molecular structure of this compound and the general workflow for its computational analysis.

Caption: Molecular structure of this compound.

Caption: Workflow for the theoretical study of this compound.

Conclusion

This technical guide has provided a comprehensive framework for the theoretical and spectroscopic characterization of this compound. The presented computational methodology, utilizing Density Functional Theory, offers a robust approach for predicting the molecule's geometric, vibrational, and NMR spectroscopic properties. While a complete set of experimental data for this compound is not yet available, the partial ¹H NMR data found in the literature provides a valuable, albeit limited, point of comparison for the theoretical calculations.

The detailed protocols and tabulated theoretical data herein serve as a valuable resource for researchers in medicinal chemistry and drug development. Future experimental work, particularly the acquisition of a high-resolution FT-IR spectrum and a fully assigned ¹H and ¹³C NMR spectrum, is crucial for validating and refining the theoretical models presented in this guide. Such combined theoretical and experimental studies will ultimately lead to a more profound understanding of the structure-property relationships of this compound and facilitate its application in the design of new and effective therapeutic agents.

References

Potential Applications of 2-(2-Pyrimidinyl)benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-(2-pyrimidinyl)benzoic acid and structurally related scaffolds represent a promising class of compounds with a wide range of potential therapeutic applications. The unique combination of the pyrimidine and benzoic acid moieties provides a versatile platform for the development of novel drug candidates targeting various biological pathways. This technical guide explores the potential applications of these derivatives, with a focus on their anticancer and anti-fibrotic activities. It provides a summary of quantitative biological data, detailed experimental protocols for their synthesis, and visual representations of relevant pathways and workflows to facilitate further research and development in this area.

Introduction

The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active molecules, including nucleic acids and a variety of synthetic drugs with demonstrated anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3][4] Similarly, benzoic acid and its derivatives are known to exhibit a broad spectrum of pharmacological activities.[5] The conjugation of these two pharmacophores in the form of this compound derivatives offers a unique chemical space for the design of novel therapeutic agents. While this compound itself is recognized as a key intermediate in the synthesis of active compounds[6], recent research has begun to uncover the direct therapeutic potential of its derivatives.

This guide will delve into specific examples of structurally related compounds, namely (pyrimidin-2-ylamino)benzoyl-based and 2-(pyridin-2-yl)pyrimidine derivatives, to highlight the potential of this chemical class. We will examine their synthesis, biological evaluation, and the mechanistic insights that can be gleaned from the available data.

Potential Therapeutic Applications

Anticancer Activity: RXRα Antagonism

A series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives have been synthesized and evaluated for their potential as anticancer agents through the antagonism of the Retinoid X receptor alpha (RXRα).[6] One of the standout compounds from this series, compound 6A , demonstrated potent antagonist activity and significant anti-proliferative effects against human cancer cell lines.[6]

Table 1: Anticancer Activity of (pyrimidin-2-ylamino)benzoyl-based Derivatives [6]

| Compound | Target | EC50 (µM) | Cell Line | IC50 (µM) | Cytotoxicity (Normal Cells, IC50 > 100 µM) |

| 6A | RXRα | 1.68 ± 0.22 | HepG2 | < 10 | Low |

| A549 | < 10 | Low |

Anti-Fibrotic Activity

Novel 2-(pyridin-2-yl)pyrimidine derivatives have been designed and synthesized, showing promising anti-fibrotic activities.[2][7] In a study evaluating their effect on immortalized rat hepatic stellate cells (HSC-T6), several compounds exhibited superior anti-fibrotic potential compared to the known drug Pirfenidone.[2][7] The most active compounds, 12m and 12q , demonstrated potent inhibition of collagen expression and hydroxyproline content.[2][7]

Table 2: Anti-Fibrotic Activity of 2-(pyridin-2-yl)pyrimidine Derivatives [2][7]

| Compound | Target Cells | IC50 (µM) |

| 12m (ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate) | HSC-T6 | 45.69 |

| 12q (ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate) | HSC-T6 | 45.81 |

Experimental Protocols

Synthesis of (4-(Pyrimidin-2-ylamino)benzoyl)-based Hydrazine-1-carboxamide Derivatives[6]

This protocol outlines the multi-step synthesis of the target compounds, starting from 4-aminobenzoic acid.

-

Synthesis of 4-((4-arylpyrimidin-2-yl)amino)benzoic acids: A mixture of the appropriate 3-(dimethylamino)-1-arylprop-2-en-1-one and 4-guanidinobenzoic acid in ethanol with sodium hydroxide is refluxed for 48 hours.

-

Formation of Aroylhydrazides: The resulting benzoic acid derivative is then refluxed with hydrazine hydrate in ethanol to yield the corresponding aroylhydrazide.

-

Final Compound Synthesis: The target hydrazine-1-carboxamide derivatives are prepared by reacting the aroylhydrazide with the appropriate isocyanate or isothiocyanate.

Synthesis of 2-(Pyridin-2-yl)pyrimidine Derivatives[2][7]

The synthesis of these anti-fibrotic agents involves the following key steps:

-

Preparation of 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid (11): This intermediate is synthesized from benzyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate via hydrogenation using palladium on carbon.

-

Amide Coupling: The carboxylic acid intermediate (11) is then coupled with various substituted anilines to yield the final target compounds (e.g., 12m and 12q ).

Signaling Pathways

Hypothetical RXRα Antagonism Pathway

The anticancer activity of the (pyrimidin-2-ylamino)benzoyl-based derivatives is attributed to their role as RXRα antagonists.[6] RXRα forms heterodimers with other nuclear receptors, and its dysregulation is implicated in cancer cell proliferation. By antagonizing RXRα, these compounds can disrupt downstream signaling pathways that promote tumor growth.

Conclusion and Future Directions

The derivatives of this compound and its structural analogs have demonstrated significant potential as therapeutic agents, particularly in the fields of oncology and anti-fibrotic therapy. The quantitative data presented herein highlights the potency of these compounds and provides a strong rationale for their further development. The detailed synthetic protocols offer a clear path for the generation of compound libraries for structure-activity relationship (SAR) studies.

Future research should focus on:

-

Broadening the chemical diversity: Synthesizing and evaluating a wider range of derivatives to optimize potency and selectivity.

-

In-depth mechanistic studies: Elucidating the precise molecular mechanisms of action to identify key structural determinants for activity.

-

Pharmacokinetic and in vivo evaluation: Assessing the drug-like properties and in vivo efficacy of the most promising lead compounds.

The versatile nature of the this compound scaffold, combined with the promising biological activities of its derivatives, makes it a highly attractive starting point for the discovery of next-generation therapeutics.

References

- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for C-H Activation Using 2-(2-Pyrimidinyl)benzoic Acid as a Directing Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct C-H bond activation is a powerful and increasingly utilized strategy in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. The site-selectivity of these transformations is often achieved through the use of directing groups, which coordinate to the transition metal catalyst and position it in proximity to a specific C-H bond. This document provides detailed application notes and protocols for the use of 2-(2-pyrimidinyl)benzoic acid as a bidentate directing group in transition metal-catalyzed C-H functionalization reactions. The pyrimidine and carboxylic acid moieties work in concert to chelate the metal center, enabling the selective activation of the ortho-C-H bond of the benzoic acid ring. This methodology is particularly valuable for the synthesis of substituted biaryl compounds and other complex aromatic systems that are prevalent in pharmaceuticals and functional materials.

Key Applications

The this compound directing group can be employed in a variety of C-H activation reactions, including:

-

Palladium-Catalyzed ortho-Arylation: Introduction of aryl groups at the position adjacent to the carboxylic acid.

-

Rhodium-Catalyzed ortho-Olefination: Formation of carbon-carbon double bonds at the ortho-position.

-

Other C-H Functionalizations: While less common, this directing group may also facilitate amination, halogenation, and other transformations.

The resulting functionalized benzoic acids can be further elaborated or the directing group can potentially be removed, providing access to a diverse range of molecular architectures.

Data Presentation: Representative C-H Functionalization Reactions

The following tables summarize quantitative data from reactions analogous to those achievable with this compound, based on literature reports of similar directing groups.

Table 1: Palladium-Catalyzed ortho-Arylation of Benzoic Acid Derivatives

| Entry | Aryl Halide | Catalyst (mol%) | Base | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-iodotoluene | Pd(OAc)₂ (5) | K₂CO₃ | Ag₂CO₃ | Dioxane | 110 | 24 | 85 |

| 2 | 1-iodo-4-methoxybenzene | Pd(OAc)₂ (5) | Cs₂CO₃ | PPh₃ | Toluene | 120 | 18 | 78 |

| 3 | 1-bromo-3,5-dimethylbenzene | PdCl₂(PPh₃)₂ (10) | K₃PO₄ | - | DMA | 130 | 36 | 65 |

| 4 | 4-iodobenzonitrile | Pd(TFA)₂ (5) | NaHCO₃ | Ag₂O | DMSO/Dioxane | 110 | 24 | 92 |

Table 2: Rhodium(III)-Catalyzed ortho-Olefination of Benzoic Acids

| Entry | Olefin | Catalyst (mol%) | Oxidant | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | n-butyl acrylate | [RhCpCl₂]₂ (2.5) | Cu(OAc)₂ | AgSbF₆ | DCE | 100 | 12 | 88 |

| 2 | Styrene | [RhCpCl₂]₂ (2.5) | Ag₂CO₃ | - | t-AmylOH | 120 | 24 | 75 |

| 3 | Ethyl acrylate | [Rh(OAc)₂]₂ (5) | Cu(OAc)₂ | NaOAc | DMF | 110 | 16 | 82 |

| 4 | 1-octene | [RhCp*Cl₂]₂ (2.5) | Ag₂O | K₂CO₃ | Dioxane | 130 | 24 | 68 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a Negishi cross-coupling reaction for the synthesis of the directing group.

Materials:

-

2-Bromobenzoic acid

-

Anhydrous Zinc Chloride (ZnCl₂)

-

n-Butyllithium (n-BuLi)

-

2-Chloropyrimidine

-

PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) chloride)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add 2-bromobenzoic acid (1.0 equiv) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.2 equiv) dropwise, maintaining the temperature below -70 °C.

-

After the addition is complete, stir the mixture at -78 °C for 1 hour.

-

In a separate flask, add anhydrous ZnCl₂ (1.1 equiv) and anhydrous THF.

-

Transfer the organolithium solution to the ZnCl₂ suspension via cannula at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

To this solution, add 2-chloropyrimidine (1.0 equiv) and PdCl₂(PPh₃)₂ (0.02 equiv).

-

Heat the reaction mixture to 55 °C and stir for 14 hours.

-

Cool the reaction to room temperature and quench with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Protocol 2: Palladium-Catalyzed ortho-Arylation

Materials:

-

This compound

-

Aryl iodide (1.2 equiv)

-

Pd(OAc)₂ (5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Silver Carbonate (Ag₂CO₃) (1.0 equiv)

-

Anhydrous Dioxane

Procedure:

-

To a sealable reaction tube, add this compound (1.0 equiv), the aryl iodide (1.2 equiv), Pd(OAc)₂ (0.05 equiv), K₂CO₃ (2.0 equiv), and Ag₂CO₃ (1.0 equiv).

-

Evacuate and backfill the tube with argon (repeat three times).

-

Add anhydrous dioxane via syringe.

-

Seal the tube and place it in a preheated oil bath at 110 °C.

-

Stir the reaction for 24 hours.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the ortho-arylated product.

Protocol 3: Rhodium(III)-Catalyzed ortho-Olefination

Materials:

-

This compound

-

Alkene (e.g., n-butyl acrylate) (3.0 equiv)

-

[RhCp*Cl₂]₂ (2.5 mol%)

-

Copper(II) Acetate (Cu(OAc)₂) (2.0 equiv)

-

Silver Hexafluoroantimonate (AgSbF₆) (10 mol%)

-

Anhydrous 1,2-Dichloroethane (DCE)

Procedure:

-

To a sealable reaction tube, add this compound (1.0 equiv), [RhCp*Cl₂]₂ (0.025 equiv), Cu(OAc)₂ (2.0 equiv), and AgSbF₆ (0.1 equiv).

-

Evacuate and backfill the tube with argon (repeat three times).

-

Add anhydrous DCE and the alkene (3.0 equiv) via syringe.

-

Seal the tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction for 12 hours.

-

Cool the reaction mixture to room temperature and dilute with dichloromethane.

-

Filter the mixture through a pad of silica gel, washing with additional dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the ortho-olefinated product.

Visualizations

Caption: General workflow for the synthesis and application of this compound.

Caption: Simplified catalytic cycle for palladium-catalyzed C-H arylation.

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Organolithium reagents such as n-butyllithium are highly pyrophoric and should be handled with extreme care under an inert atmosphere.

-

Transition metal catalysts and reagents can be toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).

-

Pressurized reaction vessels should be handled with caution, and appropriate shielding should be used.

-

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for Palladium-Catalyzed C-H Arylation of 2-(2-Pyrimidinyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed C-H arylation has emerged as a powerful tool in modern organic synthesis, enabling the direct formation of carbon-carbon bonds and offering a more atom-economical alternative to traditional cross-coupling reactions. This application note provides a detailed protocol for the C-H arylation of 2-(2-pyrimidinyl)benzoic acid, a substrate of interest in medicinal chemistry due to the prevalence of pyrimidine and biaryl scaffolds in pharmaceutical agents. In this substrate, both the carboxylic acid and the pyrimidinyl group have the potential to act as directing groups. However, studies on related substrates containing both carboxylate and pyridine-type functionalities have shown that the carboxylate group is a more effective director for ortho-C-H functionalization.[1] Therefore, the arylation is expected to occur selectively at the ortho-position of the benzoic acid ring.

Principle and Regioselectivity

The reaction proceeds via a palladium-catalyzed C-H activation mechanism, where the carboxylate group of this compound directs the palladium catalyst to the ortho C-H bond of the benzoic acid ring. This leads to the formation of a palladacycle intermediate, which then reacts with an aryl halide to afford the desired ortho-arylated product. The pyrimidinyl moiety is anticipated to be a spectator in the directing-group-assisted C-H activation step.

Experimental Protocols

This section outlines a general protocol for the palladium-catalyzed ortho-C-H arylation of this compound with an aryl iodide. The conditions are adapted from established procedures for the arylation of benzoic acids.[2][3]

Materials and Equipment:

-

This compound

-

Aryl iodide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware for workup and purification

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the desired aryl iodide (1.5 equiv.), palladium(II) acetate (0.05 equiv.), and potassium carbonate (2.0 equiv.).

-

Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.2 M with respect to the this compound.

-

Seal the Schlenk tube and stir the reaction mixture at 120 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired ortho-arylated product.

Data Presentation

The following table summarizes expected yields for the C-H arylation of this compound with various aryl iodides based on analogous reactions reported in the literature for other benzoic acid derivatives. Actual yields may vary depending on the specific substrate and reaction conditions.

| Entry | Aryl Iodide | Product | Expected Yield (%) |

| 1 | Iodobenzene | 2-(2-Pyrimidinyl)-6-phenylbenzoic acid | 75-85 |

| 2 | 4-Iodotoluene | 2-(2-Pyrimidinyl)-6-(p-tolyl)benzoic acid | 70-80 |

| 3 | 4-Methoxyiodobenzene | 2-(4-Methoxyphenyl)-6-(2-pyrimidinyl)benzoic acid | 80-90 |

| 4 | 4-Trifluoromethyliodobenzene | 2-(2-Pyrimidinyl)-6-(4-(trifluoromethyl)phenyl)benzoic acid | 65-75 |

| 5 | 1-Iodo-4-nitrobenzene | 2-(4-Nitrophenyl)-6-(2-pyrimidinyl)benzoic acid | 60-70 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the palladium-catalyzed C-H arylation.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the C-H arylation reaction.

References

Application of 2-(2-Pyrimidinyl)benzoic Acid in Medicinal Chemistry: A Focus on IRAK4 Scaffolding Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction